Brain-to-Plasma AUC Ratio: TAK-285 vs. Lapatinib vs. Neratinib in Intact BBB Rat Model
In a comparative study of brain penetration in rats with an intact blood-brain barrier (BBB), TAK-285 demonstrated a brain-to-plasma area under the curve (AUC) ratio of 0.202, compared with 0.0243 for lapatinib and 0.0263 for neratinib [1]. This represents an approximate 8.3-fold increase in relative CNS exposure over lapatinib and a 7.7-fold increase over neratinib. The researchers further noted that the AUC ratios for lapatinib and neratinib approximated the proportion of blood volume in the rat brain, suggesting that the actual brain-to-plasma AUC ratio for TAK-285 may be substantially greater than the 8-fold calculated difference [1].
| Evidence Dimension | Brain-to-plasma AUC ratio following single oral administration in rats with intact BBB |
|---|---|
| Target Compound Data | 0.202 |
| Comparator Or Baseline | Lapatinib: 0.0243; Neratinib: 0.0263 |
| Quantified Difference | 8.3× higher than lapatinib; 7.7× higher than neratinib |
| Conditions | Rat model with intact blood-brain barrier; single oral administration; total drug concentration measured |
Why This Matters
This quantifiable difference in CNS exposure directly informs selection for preclinical studies requiring brain tissue distribution, including intracranial tumor models and CNS metastasis research.
- [1] Wu J, Liao M, Gordon J, Zhu Q, Yu S, Bulychev A, et al. TAK-285, a novel HER2/EGFR inhibitor, penetrates the CNS in rats with an intact blood brain barrier (BBB). Cancer Res. 2009;69(24 Suppl):Abstract 5098. DOI: 10.1158/0008-5472.SABCS-09-5098. View Source
